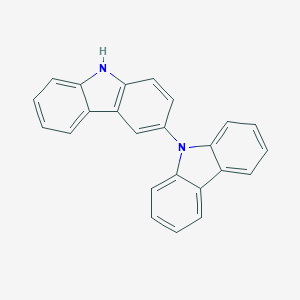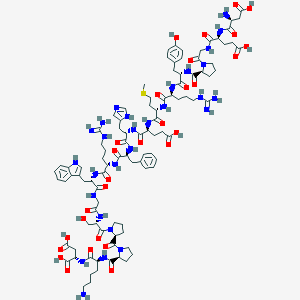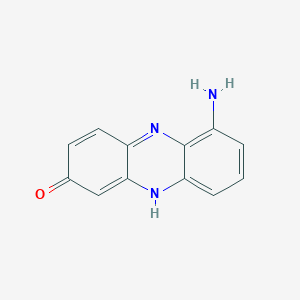
6-Amino-2-phenazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-phenazinol is a chemical compound that belongs to the phenazine family. It is an organic molecule that has been studied for its potential applications in various scientific fields.
Scientific Research Applications
6-Amino-2-phenazinol has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medical research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mechanism Of Action
The mechanism of action of 6-Amino-2-phenazinol is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and cancer cells. It may also interact with DNA and cause damage, leading to cell death.
Biochemical And Physiological Effects
6-Amino-2-phenazinol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to have antioxidant properties, which may help protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Amino-2-phenazinol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of different antibiotics and antifungal agents. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-Amino-2-phenazinol. One area of interest is its potential use as a fluorescent probe for detecting DNA damage. Another area of research is its potential use in combination with other drugs to enhance their efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of 6-Amino-2-phenazinol.
Synthesis Methods
The synthesis of 6-Amino-2-phenazinol involves the reaction between 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
properties
CAS RN |
18450-04-9 |
|---|---|
Product Name |
6-Amino-2-phenazinol |
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-9-5-4-7(16)6-11(9)14-10/h1-6,16H,13H2 |
InChI Key |
ICFVDXCKNQBHBJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
synonyms |
6-Amino-2-phenazinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
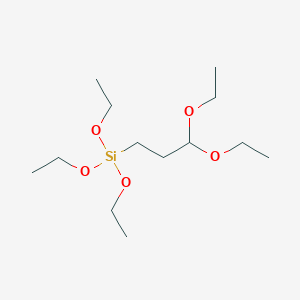
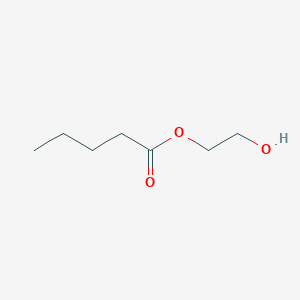
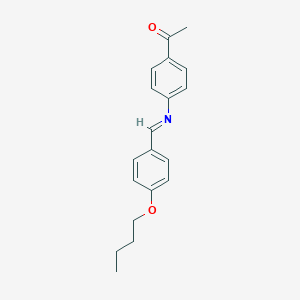

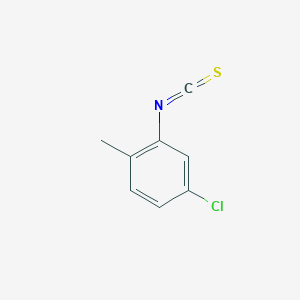
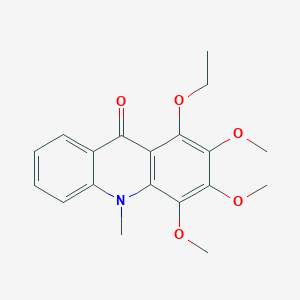
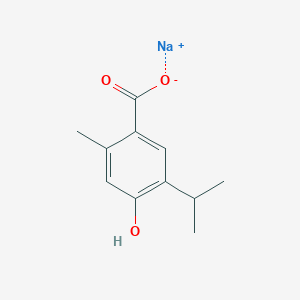
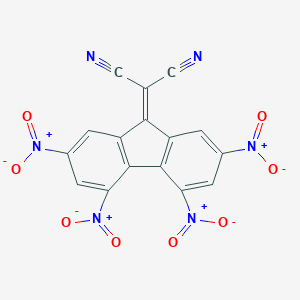
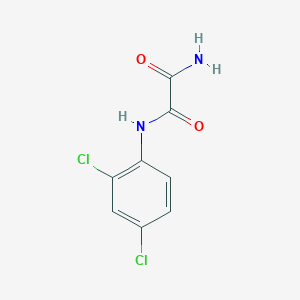
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
